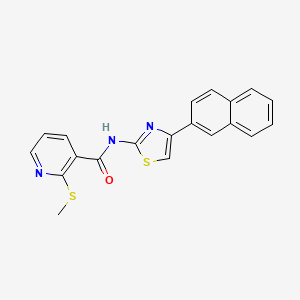

2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide

Description

2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide (hereafter referred to as Compound 1) is a heterocyclic amide derivative with demonstrated antiviral activity against alphaviruses, particularly Chikungunya virus (CHIKV) . Its structure comprises a nicotinamide backbone modified with a methylthio (-SMe) group at the 2-position and a 4-(naphthalen-2-yl)thiazol-2-yl substituent. This compound has emerged as a lead candidate in structure-activity relationship (SAR) studies due to its balanced potency and pharmacokinetic properties.

Properties

Molecular Formula |

C20H15N3OS2 |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

2-methylsulfanyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C20H15N3OS2/c1-25-19-16(7-4-10-21-19)18(24)23-20-22-17(12-26-20)15-9-8-13-5-2-3-6-14(13)11-15/h2-12H,1H3,(H,22,23,24) |

InChI Key |

IFEIKWXOTCQUGK-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a halogenated naphthalene derivative. The nicotinamide group is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide:

2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, also known as compound 1 , has been identified as an inhibitor of the Chikungunya virus (CHIKV) . It demonstrates good antiviral activity .

- Antiviral Activity: Compound 1 exhibits an EC50 = 0.6 μM, EC90 = 0.93 μM, and a viral titer reduction (VTR) of 6.9 logs at 10 μM concentration against CHIKV, without significant cytotoxicity (CC50 = 132 μM) in normal human dermal fibroblast (NHDF) cells .

- SAR Studies: Structure-activity relationship (SAR) studies were conducted to enhance the potency, efficacy, and drug-like properties of compound 1 . These studies led to the discovery of a more potent inhibitor, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide 26 .

- Inhibition of Alphavirus Replication: Compound 26 inhibits alphavirus replication by blocking subgenomic viral RNA translation and structural protein synthesis .

- In Vivo Efficacy: In vivo efficacy studies of compound 26 on CHIKV infection in mice have been reported .

| Compound | EC90 (μM) | VTR (logs at 10 μM) | MLM Stability (t1/2, min) |

|---|---|---|---|

| 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide 1 | 0.93 | 6.9 | Not specified |

| N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide 26 | 0.45 | 8.7 | 74 |

Mechanism of Action

The mechanism of action of 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole and naphthalene moieties can interact with hydrophobic pockets in proteins, while the nicotinamide group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Core Heterocyclic Modifications

- Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide): Replaces the thiazole ring with a triazole moiety and introduces a chlorophenyl group. The absence of the methylthio group and substitution with chlorine reduces antiviral specificity but enhances halogen-mediated binding in other therapeutic contexts .

- Compound 7a (2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide): Shares the naphthalene group but lacks the thiazole core. The phenylacetamide chain may compromise membrane permeability compared to Compound 1 .

Substituent Effects

- Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide): Incorporates a bromophenyl-thiazole scaffold with a piperazine side chain. The bulky piperazine group improves solubility but reduces antiviral potency due to steric hindrance .

- Compound 40 (2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide): Features a nitro-substituted phenyl group and a benzamide backbone.

Key Insights :

- Antiviral Specificity : Compound 1’s methylthio and naphthalen-2-yl groups are critical for CHIKV NSP2 protease binding, as evidenced by reduced activity in analogs with triazole or chlorophenyl substitutions .

- Metabolic Stability : Nitro groups (e.g., Compound 40) improve stability but may increase hepatotoxicity, whereas methylthio groups (Compound 1) offer a safer profile .

- Solubility vs. Potency : Piperazine derivatives (Compound 4) enhance solubility but sacrifice target engagement due to bulkiness .

Structure-Activity Relationship (SAR) Highlights

Thiazole Core : Essential for antiviral activity. Replacement with triazole (Compound 6m) or benzamide (Compound 40) shifts therapeutic focus .

Naphthalene Position : Naphthalen-2-yl (Compound 1) shows superior binding to viral proteases compared to naphthalen-1-yl (Compound 6m) .

Methylthio Group : Enhances lipophilicity and membrane penetration without significant toxicity, a advantage over nitro or halide substituents .

Biological Activity

The compound 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure

The molecular formula of 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide is . The structure features a thiazole ring, a naphthalene moiety, and a nicotinamide group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide exhibit various biological activities:

- Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies on related thiazole compounds demonstrate effectiveness against a range of bacteria and fungi .

- Antitumor Activity : Compounds containing thiazole rings have been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit the proliferation of cancer cells through various mechanisms .

- Anti-inflammatory Effects : The presence of the thiazole structure is often linked to anti-inflammatory activity, which may be mediated through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Thiazole derivatives | Effective against Gram-positive and Gram-negative bacteria |

| Antitumor | Naphthalene-thiazole hybrids | Inhibition of tumor cell growth in vitro |

| Anti-inflammatory | Thiazole compounds | Reduction in inflammatory markers in animal models |

Case Studies

- Antimicrobial Studies : In a study assessing the antimicrobial efficacy of thiazole derivatives, it was found that certain compounds exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

- Antitumor Activity : A series of thiazole-based compounds were tested against various cancer cell lines (e.g., MCF7, HepG2). Results indicated that these compounds induced apoptosis in cancer cells and inhibited cell cycle progression .

- Mechanistic Insights : Investigations into the anti-inflammatory properties revealed that some thiazole derivatives could inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This suggests a potential therapeutic application for inflammatory diseases .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide?

Answer:

A common approach involves coupling a nicotinamide derivative with a functionalized thiazole moiety. For example, carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) in dichloromethane with triethylamine as a base can facilitate amide bond formation . Pre-functionalization of the thiazole ring with a naphthalene group may require Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on substituent reactivity. Purification often employs recrystallization from methanol/acetone mixtures (1:1 v/v) .

Advanced: How can reaction yields be optimized for this compound, particularly in scaling up synthesis?

Answer:

Key parameters include:

- Catalyst stoichiometry : EDC in slight excess (1.2–1.5 eq.) improves coupling efficiency.

- Temperature control : Reactions conducted at 273 K minimize side reactions .

- Solvent selection : Dichloromethane offers optimal solubility, but switching to DMF may enhance mixing in larger batches.

- Workup : Sequential extraction with saturated NaHCO₃ and brine reduces acidic byproducts. Advanced techniques like flow chemistry or microwave-assisted synthesis could further optimize scalability .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- IR spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and thioether S–C vibrations (~650 cm⁻¹) .

- NMR :

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical vs. experimental) .

Advanced: How can structural contradictions between computational predictions and experimental data (e.g., NMR/XRD) be resolved?

Answer:

- X-ray crystallography : Resolves ambiguities in bond angles and torsion angles. For example, XRD confirmed a 79.7° dihedral angle between thiazole and aryl rings in analogous compounds, resolving NMR signal overlap .

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental XRD data to identify conformational discrepancies.

- Dynamic NMR : Detect rotational barriers in flexible moieties (e.g., methylthio groups) causing signal splitting .

Basic: What biological assays are suitable for evaluating its potential anticancer activity?

Answer:

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Thiazole derivatives often target tubulin or kinase pathways .

- Enzymatic inhibition : Test against tyrosine kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) via fluorescence-based assays.

- Docking studies : Preliminary alignment with known targets (e.g., ATP-binding pockets) using AutoDock Vina .

Advanced: How can structure-activity relationships (SARs) be systematically investigated for this compound?

Answer:

- Analog synthesis : Modify substituents (e.g., methylthio → ethylthio, naphthalene → anthracene) and assess bioactivity changes.

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., thiazole N) and hydrophobic regions (naphthalene) using MOE or Schrödinger .

- Metabolic stability : Incubate with liver microsomes to evaluate methylthio group oxidation susceptibility.

- ADMET prediction : Use tools like SwissADME to prioritize analogs with favorable pharmacokinetics .

Basic: What computational tools are recommended for modeling its interactions with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Glide for preliminary target identification (e.g., kinases, DNA intercalation).

- MD simulations : GROMACS or AMBER to assess binding stability over time (50–100 ns trajectories).

- QSAR : Utilize datasets of thiazole derivatives to correlate substituents with IC₅₀ values .

Advanced: How can synthetic byproducts or degradation products be identified and quantified?

Answer:

- HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate byproducts.

- Stability studies : Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via LC-UV.

- Isotopic labeling : Track methylthio group metabolism using ¹³C-labeled precursors in mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.